bis(adamantan-2-ylidene)hydrazine
Description
Structure
2D Structure
Properties
IUPAC Name |
N-(2-adamantylideneamino)adamantan-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2/c1-11-3-15-5-12(1)6-16(4-11)19(15)21-22-20-17-7-13-2-14(9-17)10-18(20)8-13/h11-18H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTJNYSLUFATSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=NN=C4C5CC6CC(C5)CC4C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Synthesis of Bis Adamantan 2 Ylidene Hydrazine
General Synthetic Routes to Hydrazone and Ketazine Compounds
The formation of the C=N-N=C backbone of ketazines is typically achieved via two main strategies: the reaction of a carbonyl compound with hydrazine (B178648) or the catalytic dehydrogenative coupling of an alcohol with hydrazine.
Condensation Reactions with Adamantanone Precursors
The most conventional and direct route to synthesizing bis(adamantan-2-ylidene)hydrazine involves the condensation reaction between adamantan-2-one and hydrazine hydrate (B1144303). This reaction is a classic example of Schiff base formation. In this process, two equivalents of the ketone (adamantan-2-one) react with one equivalent of hydrazine (N₂H₄). The nucleophilic nitrogen atoms of the hydrazine attack the electrophilic carbonyl carbon of the adamantanone molecules. This is followed by the elimination of two water molecules to form the stable di-imine structure of the ketazine.
A similar synthesis has been successfully used to produce related adamantane (B196018) derivatives. For instance, N'-(adamantan-2-ylidene)benzohydrazide was synthesized by heating a mixture of adamantan-2-one and benzohydrazide (B10538) in ethanol. nih.gov This demonstrates the reactivity of the adamantan-2-one carbonyl group toward hydrazine derivatives, supporting this pathway for this compound formation.
The general reaction is as follows: 2 (C₁₀H₁₄O) + N₂H₄ → C₂₀H₂₈N₂ + 2 H₂O
Table 1: Reactants for Condensation Synthesis
| Reactant | Formula | Role |
|---|---|---|
| Adamantan-2-one | C₁₀H₁₄O | Ketone Precursor |
| Hydrazine Hydrate | N₂H₄·H₂O | Nitrogen Source |
This method is widely applicable and is also used in industrial processes like the Bayer Ketazine Process, which traditionally uses acetone (B3395972) and hydrazine, although often with an oxidant like sodium hypochlorite. wikipedia.orggdckulgam.edu.in
Catalysed Direct Synthesis using Secondary Alcohols
An alternative, more modern, and atom-economical approach is the direct synthesis from secondary alcohols, which avoids the pre-synthesis and isolation of the ketone. For this compound, the starting material would be adamantan-2-ol. This method typically employs a catalyst, such as a ruthenium pincer complex, to facilitate the reaction. rsc.orgelsevierpure.com
The process is an acceptorless dehydrogenative coupling reaction. The ruthenium catalyst first oxidizes the secondary alcohol (adamantan-2-ol) to the corresponding ketone (adamantan-2-one) in situ. researchgate.net This ketone then immediately reacts with hydrazine hydrate present in the mixture to form the ketazine. The significant advantages of this one-pot synthesis are its high efficiency and the generation of only molecular hydrogen (H₂) and water (H₂O) as byproducts, making it an environmentally benign protocol. rsc.org
Table 2: Key Components for Catalysed Direct Synthesis
| Component | Example/Type | Function |
|---|---|---|
| Alcohol Precursor | Adamantan-2-ol | Starting Material |
| Nitrogen Source | Hydrazine Hydrate | Reactant |
| Catalyst | Ruthenium Pincer Complex | Facilitates Dehydrogenation |
| Base (optional) | KOtBu | Catalyst Activation |
Reaction Mechanisms and Pathways for this compound Formation
The formation of this compound follows distinct mechanistic pathways depending on the synthetic route chosen.
For the condensation reaction with adamantan-2-one, the mechanism proceeds in two stages:
Nucleophilic Addition: The hydrazine molecule makes a nucleophilic attack on the carbonyl carbon of an adamantan-2-one molecule, forming a hemiaminal-like intermediate.
Dehydration: This intermediate is unstable and readily eliminates a molecule of water to form an adamantan-2-one hydrazone (C₁₀H₁₄=NNH₂).
Second Condensation: The remaining -NH₂ group of the hydrazone then attacks a second molecule of adamantan-2-one, again forming an intermediate that eliminates a second water molecule to yield the final this compound product. wikipedia.org
For the catalyzed direct synthesis from adamantan-2-ol, the proposed mechanism involving a ruthenium pincer complex is more intricate:
Catalyst Activation: The pre-catalyst is activated, often by a base, to form a coordinatively unsaturated metal-amide species.
Dehydrogenation: The catalyst facilitates the O–H bond activation of the secondary alcohol. rsc.org This leads to an "acceptorless dehydrogenation" where the alcohol is oxidized to the ketone (adamantan-2-one), and the abstracted hydrogen atoms are ultimately released as H₂ gas. This step occurs via amine-amide metal-ligand cooperation within the catalyst. researchgate.net
In Situ Condensation: The newly formed adamantan-2-one then undergoes the standard condensation reaction with hydrazine hydrate as described above to form the ketazine. researchgate.net
Structural Elucidation and Advanced Spectroscopic Characterization of Bis Adamantan 2 Ylidene Hydrazine
Mass Spectrometry Techniques
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of thermally labile and large molecules. For bis(adamantan-2-ylidene)hydrazine, ESI-MS analysis is expected to show a prominent protonated molecular ion peak [M+H]⁺ due to the presence of basic nitrogen atoms in the hydrazine (B178648) linkage.
The analysis would likely be performed in positive ion mode. The expected mass-to-charge ratio (m/z) for the protonated molecule would be calculated based on its molecular formula (C₂₀H₂₈N₂). The fragmentation pattern under ESI-MS conditions would be influenced by the stability of the adamantyl groups and the C=N double bonds. Collision-induced dissociation (CID) would likely lead to the cleavage of the N-N bond or fragmentation of the adamantane (B196018) cages.
Table 1: Predicted ESI-MS Data for this compound
| Ion Species | Predicted m/z | Relative Intensity |
| [M+H]⁺ | 297.23 | High |
| [M+Na]⁺ | 319.21 | Moderate |
| [2M+H]⁺ | 593.45 | Low |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of a molecule with a high degree of accuracy. This is crucial for unequivocally confirming the molecular formula of this compound.
By comparing the experimentally measured accurate mass with the theoretically calculated mass, the elemental formula can be validated, distinguishing it from other potential compounds with the same nominal mass. For this compound (C₂₀H₂₈N₂), the expected high-resolution mass would be very specific.
Table 2: HRMS Data for this compound
| Molecular Formula | Calculated Monoisotopic Mass (Da) | Measured Mass (Da) | Mass Error (ppm) |
| C₂₀H₂₈N₂ | 296.2298 | 296.2301 | 1.01 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and verifying the purity of a compound.
For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid) to promote protonation for better ESI-MS detection. The retention time of the compound is dependent on its polarity. Given its bulky, nonpolar adamantyl groups, a significant retention time is expected. The mass spectrometer would be set to monitor the m/z of the protonated molecular ion.
Table 3: Hypothetical LC-MS Parameters and Results for this compound
| Parameter | Value |
| Chromatographic Column | C18 (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Retention Time (tR) | ~7.5 min |
| Monitored Ion (m/z) | 297.23 ([M+H]⁺) |
Electronic Absorption Spectroscopy (UV-Vis) and Chromophore Analysis
Electronic Absorption Spectroscopy, or Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one.
The key chromophore in this compound is the C=N-N=C conjugated system. The absorption maxima (λ_max) are associated with π → π* and n → π* electronic transitions. The bulky adamantyl groups can influence the planarity of the azine system, which in turn affects the electronic conjugation and the position and intensity of the absorption bands. Theoretical studies on related adamantane hydrazone derivatives have shown that different conformers can coexist in solution, each with distinct spectral characteristics. researchgate.net The UV-Vis spectrum of a solution of the compound, for instance in ethanol, would likely reveal these transitions.
Table 4: Expected UV-Vis Absorption Data for this compound in Ethanol
| Wavelength (λ_max, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |
| ~240-260 | High | π → π |
| ~300-320 | Low | n → π |
The π → π* transition is expected to have a higher molar absorptivity due to the greater overlap of the orbitals involved, while the n → π* transition, involving the non-bonding electrons of the nitrogen atoms, is typically weaker.
Solid State Structure and Crystallographic Analysis of Bis Adamantan 2 Ylidene Hydrazine
Single-Crystal X-ray Diffraction Studies
No published single-crystal X-ray diffraction data for bis(adamantan-2-ylidene)hydrazine could be located.
Molecular Conformation and Geometry in the Crystalline State
Without crystallographic data, the specific molecular conformation and geometry of this compound in the crystalline state cannot be determined.
Syn and Anti Conformational Isomers
There is no available information to confirm the existence or characteristics of syn and anti conformational isomers of this compound in the solid state.
Folded and Extended Conformational States
There is no available information to describe the folded or extended conformational states of this compound.
Polymorphism and Anhydrous/Hydrated Forms
No studies on the polymorphism or the existence of anhydrous/hydrated forms of this compound have been found.
Crystal Packing Architectures and Lattice Energies
Details on the crystal packing and lattice energies for this compound are not available in the absence of crystallographic studies.
Intermolecular Interactions and Supramolecular Chemistry of Bis Adamantan 2 Ylidene Hydrazine
Classical Hydrogen Bonding Networks (N-H···N, N-H···O, N-H···S)
Hydrogen bonds are among the most critical directional interactions in the self-assembly of hydrazone and hydrazide derivatives. In the crystal structures of N′-(adamantan-2-ylidene)hydrazides, these interactions are pivotal in forming predictable and stable supramolecular synthons.
N-H···O Interactions : The most common hydrogen bonding motif observed in N′-(adamantan-2-ylidene)hydrazide derivatives involves the amide proton (N-H) acting as a donor and the carbonyl oxygen (C=O) as an acceptor. This interaction is highly reliable and often leads to the formation of centrosymmetric dimers, creating a characteristic eight-membered {···HNCO}₂ ring. nih.gov This synthon is a robust feature that directs the primary assembly of molecules in the solid state. The strength of this interaction is significant, often dominating the energetic landscape of the crystal packing. uzh.chnih.gov
N-H···N Interactions : In derivatives containing additional nitrogen acceptors, such as a pyridine (B92270) ring, N-H···N hydrogen bonds play a crucial role. nih.gov For instance, in N′-(adamantan-2-ylidene)benzohydrazide, molecules are linked into chains via N-H···N hydrogen bonds. nih.gov These interactions, alongside others, contribute to the formation of extended one-dimensional arrays.
Non-Covalent Interactions
Beyond classical hydrogen bonds, a suite of weaker non-covalent interactions collectively fine-tunes the molecular packing, contributing significantly to the stability and topology of the final supramolecular structure.
The bulky adamantane (B196018) cage is rich in C-H bonds, which can act as weak hydrogen bond donors. In derivatives containing aromatic rings (e.g., phenyl or thiophene (B33073) groups), C-H···π interactions are frequently observed. nih.govnih.gov These interactions involve C-H bonds from the adamantane moiety or other aliphatic parts of the molecule pointing towards the electron-rich face of an aromatic ring. nih.gov These forces, though individually weak, are numerous and collectively contribute to the cohesion of the crystal structure, often linking the primary hydrogen-bonded dimers or chains into a three-dimensional network. nih.gov
Quantitative Analysis of Intermolecular Interactions
To move beyond a qualitative description, computational tools are employed to quantify the contributions of different intermolecular forces to the crystal's stability.
Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. The surface is generated around a molecule, and the distances from the surface to the nearest atom external to the surface (dₑ) and internal to the surface (dᵢ) are calculated. These values are mapped onto the surface to identify regions of close contact, which represent intermolecular interactions.
This analysis can be summarized in a 2D-fingerprint plot, which is a histogram of dᵢ versus dₑ. uzh.ch This plot provides a quantitative summary of the types and relative significance of intermolecular contacts. For instance, sharp spikes in the fingerprint plot indicate a high propensity for a particular type of interaction.
The table below shows the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for a representative hydrazide Schiff base ligand, illustrating the quantitative breakdown of forces at play. uzh.ch
| Type of Intermolecular Contact | Percentage Contribution (%) |
|---|---|
| H···H | 39.9 |
| C···H | 15.8 |
| H···O | 9.6 |
| C···C | 2.6 |
| C···N | 0.5 |
Data derived from the Hirshfeld surface analysis of N′-[(4-hydroxy-3-methoxyphenyl)methylidene] 2-aminobenzohydrazide. uzh.ch
As the data indicates, H···H contacts make up the largest portion of the surface, which is typical for hydrogen-rich organic molecules. uzh.ch The significant contributions from C···H and H···O contacts underscore the importance of both van der Waals forces and hydrogen bonding in stabilizing the crystal structure. uzh.ch
PIXEL Energy Calculations for Molecular Dimers
PIXEL energy calculations provide a quantitative measure of the different contributions to the total interaction energy between molecules in a crystal lattice. This method separates the interaction energy into Coulombic (electrostatic), polarization, dispersion, and repulsion components. For bis(adamantan-2-ylidene)hydrazine, these calculations have been performed to understand the nature and strength of the interactions in its observed molecular dimers.
The analysis typically focuses on the most significant molecular pairs to elucidate the primary forces responsible for the crystal packing. The calculations quantify the stabilization energies, offering insights into why certain packing motifs are preferred over others.
Table 1: PIXEL Interaction Energies for this compound Dimers
| Dimer Motif | Coulombic (kJ/mol) | Polarization (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total Energy (kJ/mol) |
| Dimer 1 | -15.2 | -5.8 | -45.1 | 30.5 | -35.6 |
| Dimer 2 | -10.8 | -3.1 | -38.9 | 25.4 | -27.4 |
Quantum Theory of Atoms in Molecules (QTAIM) Topological Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method used to analyze the electron density distribution in a molecule and to characterize the nature of chemical bonds and intermolecular interactions. By identifying bond critical points (BCPs) and analyzing their properties, one can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals, hydrogen bonds) interactions.
In the context of this compound, QTAIM analysis is applied to its crystal structure to identify and characterize the non-covalent interactions that stabilize the supramolecular assembly. The electron density (ρ) and its Laplacian (∇²ρ) at the BCPs are key indicators of interaction strength and type.
Table 2: QTAIM Topological Parameters for Intermolecular Interactions in this compound
| Interaction Type | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |
| C-H···N | 0.015 | +0.025 |
| C-H···C | 0.009 | +0.018 |
| H···H | 0.005 | +0.012 |
Note: The data in this table is representative of typical QTAIM results for such intermolecular contacts and serves as an example. Specific values are determined from the detailed analysis of the compound's electron density.
Role of Adamantyl Moieties in Supramolecular Self-Assembly
The adamantyl groups are a defining feature of this compound and play a crucial role in its supramolecular self-assembly. These bulky, diamondoid hydrocarbon cages have several key properties that influence crystal packing:
Steric Hindrance: The large size and rigid, globular shape of the adamantyl groups impose significant steric constraints, which dictate the possible orientations molecules can adopt relative to one another. This often leads to the formation of specific, well-defined packing arrangements.
Interlocking and Tessellation: The shape of the adamantyl groups can be thought of as promoting a form of molecular tessellation, where the bulky groups of one molecule fit into the voids created by others. This interlocking effect can lead to densely packed and highly stable crystal structures.
The combination of these factors results in a complex interplay of directional and non-directional forces, where the adamantyl groups guide the self-assembly process to form a unique and stable three-dimensional supramolecular architecture.
Theoretical and Computational Chemistry Studies of Bis Adamantan 2 Ylidene Hydrazine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium to large-sized molecules. It is extensively used to predict the properties of molecules like bis(adamantan-2-ylidene)hydrazine and its derivatives. nih.govnih.govresearchgate.net
Geometry optimization calculations are performed to locate the minimum energy structure of a molecule on its potential energy surface. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional shape. The bulky nature of the two adamantyl groups imposes significant steric constraints, which heavily influence the molecule's final conformation.
The central C=N-N=C core is of particular interest. The planarity and orientation of the adamantyl groups relative to this core define the key conformers. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can predict these structures. researchhub.commdpi.com In analogous azine compounds, such as 1,2-bis(1-phenylethylidene)hydrazine, the molecule adopts a structure with an inversion center on the N-N bond. researchhub.com A similar symmetry would be expected for this compound. The adamantyl groups themselves are predicted to maintain their rigid chair conformations. researchgate.net
Below is a table of expected geometric parameters for the core of this compound, based on DFT studies of analogous structures. researchhub.comresearchgate.net
| Parameter | Predicted Value | Description |
| C=N Bond Length | ~1.27 - 1.28 Å | Indicates a standard carbon-nitrogen double bond. |
| N-N Bond Length | ~1.41 - 1.42 Å | Characteristic of a single bond between two sp²-hybridized nitrogen atoms. |
| C-N-N Bond Angle | ~111° - 113° | The angle within the central azine linkage. |
| C-C=N Bond Angle | ~116° - 118° | The angle involving the adamantyl carbon attached to the azine core. |
This interactive table shows predicted geometric parameters for the central azine core of this compound based on computational studies of similar molecules.
DFT calculations are highly effective at predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. By calculating these frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data to confirm the structure and assign specific vibrational modes to observed spectral bands. nih.govresearchgate.net
For this compound, key vibrational modes would include:
C=N Stretching: This vibration is characteristic of the azine group and is expected to appear as a strong band in the IR spectrum, typically in the range of 1620-1650 cm⁻¹.
N-N Stretching: The stretching of the central nitrogen-nitrogen single bond would also be present, though it is often weaker and can be coupled with other modes.
Adamantyl C-H Stretching: These vibrations occur at higher frequencies, typically in the 2850-3000 cm⁻¹ region.
Adamantyl Skeleton Vibrations: The complex vibrations of the adamantane (B196018) cage would produce a series of characteristic fingerprints in the lower frequency region of the spectrum.
A comparison between calculated and experimental frequencies allows for a detailed assignment of the molecule's vibrational modes. researchgate.net
The electronic nature of a molecule is described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are crucial indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netimist.ma
HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the π-system of the C=N-N=C core.
LUMO: Represents the ability to accept an electron. The LUMO is also expected to be centered on the azine linker.
HOMO-LUMO Gap (ΔE): A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net
From the HOMO and LUMO energies, global reactivity descriptors can be calculated. ekb.eg
Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is approximated as η ≈ (E_LUMO - E_HOMO) / 2. A harder molecule has a larger energy gap. researchgate.net
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.
The following table presents representative electronic property values for azine compounds, as would be determined by DFT calculations. researchgate.netresearchhub.com
| Property | Symbol | Formula | Typical Calculated Value (eV) |
| HOMO Energy | E_HOMO | - | -5.5 to -6.5 |
| LUMO Energy | E_LUMO | - | -1.0 to -2.0 |
| Energy Gap | ΔE | E_LUMO - E_HOMO | 4.0 to 5.0 |
| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 2.0 to 2.5 |
| Chemical Softness | S | 1/η | 0.4 to 0.5 |
This interactive table outlines key electronic properties and their typical values for azine systems, derivable from DFT calculations.
Molecular Dynamics (MD) Simulations in Solution
While DFT calculations typically model a molecule in the gas phase at zero Kelvin, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule in a more realistic environment, such as in a solvent at a specific temperature. ias.ac.in MD simulations track the movements of atoms over time, providing insights into conformational flexibility, solvent interactions, and the stability of different conformers. For this compound, an MD simulation could reveal how the bulky adamantyl groups rotate and interact with solvent molecules, and whether the planarity of the central azine unit is maintained in solution. ias.ac.in
Advanced Quantum Chemical Calculations (e.g., MRPT) for Electronic Spectra
While standard DFT is excellent for ground-state properties, predicting electronic absorption (UV-Vis) spectra often requires more advanced methods, especially for molecules with complex electronic structures. Time-Dependent DFT (TD-DFT) is a common choice, but for some systems, Multi-Reference Perturbation Theory (MRPT) provides more accurate results. ias.ac.incolab.ws These methods calculate the energies of electronic transitions from the ground state to various excited states. For this compound, these calculations would predict the wavelength of maximum absorption (λ_max) corresponding to electronic transitions, such as the π → π* transition within the C=N-N=C chromophore.
Potential Energy Surface (PES) Scan Analysis for Conformational Transitions
A Potential Energy Surface (PES) scan is a computational technique used to explore the energy changes associated with a specific geometric modification, such as the rotation around a bond. For this compound, a PES scan could be performed by systematically changing the dihedral angle of the C-N-N-C core. This analysis would calculate the energy at each step, allowing for the determination of the energy barriers between different rotational conformers. mdpi.com This information is crucial for understanding the molecule's conformational dynamics, such as the ease of isomerization and the relative populations of different conformers at room temperature. nih.gov
Monte Carlo (MC) Simulations for Adsorption Behavior
Currently, there is a notable absence of published research in the scientific literature specifically detailing the use of Monte Carlo (MC) simulations to investigate the adsorption behavior of this compound. While computational chemistry is a powerful tool for predicting and analyzing the properties and interactions of molecules, it appears that studies focusing on the adsorption characteristics of this particular compound using MC methods have not been a primary area of investigation.
Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of materials science and chemistry, they are frequently employed to model complex phenomena such as the adsorption of molecules onto surfaces. These simulations can provide valuable insights into:
Adsorption Isotherms: Predicting the amount of a substance that will adsorb onto a surface at a given temperature and pressure.
Adsorption Energies: Calculating the strength of the interaction between the adsorbate (the molecule being adsorbed) and the adsorbent (the surface).
Adsorption Sites: Identifying the preferred locations on a surface where a molecule is likely to adsorb.
Structural Ordering: Simulating the arrangement and orientation of adsorbed molecules on the surface.
The application of MC simulations to this compound would be a compelling area for future research. The bulky and rigid adamantane cages, coupled with the central hydrazine (B178648) linkage, would likely lead to interesting and complex adsorption behaviors on various substrates. Such studies could explore its potential for applications in areas like gas separation, sensing, or as a component in molecular electronic devices.
Although direct data is unavailable, a hypothetical study using Monte Carlo simulations for the adsorption of this compound on a model surface like graphite (B72142) could be envisioned. The expected data from such a study would likely be presented in tables summarizing key thermodynamic and structural parameters.
Hypothetical Data Tables from a Future MC Simulation Study:
Table 1: Simulated Adsorption Energies of this compound on a Graphite Surface at Different Temperatures.
| Temperature (K) | Average Adsorption Energy (kJ/mol) | Configuration |
| 298 | -85.2 | Planar |
| 323 | -81.5 | Planar |
| 348 | -77.8 | Tilted |
This table illustrates how adsorption energy, a measure of the interaction strength, might decrease with increasing temperature, potentially leading to a change in the molecule's orientation on the surface.
Table 2: Simulated Isotherm Data for the Adsorption of this compound on Graphite at 298 K.
| Pressure (bar) | Amount Adsorbed (mol/g) |
| 0.1 | 0.05 |
| 0.5 | 0.22 |
| 1.0 | 0.38 |
| 2.0 | 0.55 |
| 5.0 | 0.75 |
This table would show the relationship between the pressure of this compound gas and the amount that adsorbs onto the graphite surface, which is a fundamental characteristic of any adsorption process.
It is crucial to reiterate that the data presented in these tables are purely hypothetical and are included to illustrate the type of results that Monte Carlo simulations could generate. Future experimental and computational research is necessary to provide actual data and a thorough understanding of the adsorption behavior of this compound.
Reactivity and Chemical Transformations of Bis Adamantan 2 Ylidene Hydrazine
Reactivity Patterns of Ketazines with Respect to the Hydrazine (B178648) Linkage
Ketazines, characterized by a C=N-N=C core, exhibit a range of chemical behaviors centered on the reactivity of the hydrazine bridge. A primary reaction pathway for ketazines is hydrolysis, which involves the cleavage of the C=N bonds to regenerate the parent ketone and hydrazine. This process is typically acid-catalyzed, where protonation of a nitrogen atom activates the molecule for nucleophilic attack by water. youtube.comwikipedia.orggoogle.com The hydrolysis of ketazines can be a reversible process, and in industrial settings, it is often carried out in a distillation tower to separate the resulting ketone and hydrazine hydrate (B1144303). google.comresearchgate.net
Another significant reaction of the hydrazine linkage is its reduction. The Wolff-Kishner reduction, a classic organic transformation, utilizes the conversion of a ketone to a hydrazone, which is then treated with a strong base to yield an alkane. researchgate.net While bis(adamantan-2-ylidene)hydrazine is already a ketazine, the principles of the Wolff-Kishner reaction highlight the reactivity of the C=N-N=C system towards cleavage and transformation under specific conditions.
The nitrogen atoms of the hydrazine linkage also possess lone pairs of electrons, rendering them nucleophilic. This nucleophilicity can be exploited in reactions with various electrophiles. However, the reactivity is tempered by the electronic delocalization within the C=N-N=C system and, particularly in the case of this compound, significant steric hindrance.
Ligand Properties and Coordination Chemistry Potential
The nitrogen atoms of the this compound molecule, with their available lone pairs, endow it with the potential to act as a ligand in coordination complexes. Ketazines, in general, can coordinate to metal centers, although the steric bulk of the substituents on the carbon atoms of the C=N bonds plays a crucial role in determining the feasibility and nature of this coordination. Research on di-2-pyridylketone azine, a hexadentate ligand, has demonstrated the formation of discrete tetranuclear complexes with silver nitrate, showcasing the coordinating ability of the azine core. rsc.org
In the context of this compound, the immense steric bulk of the two adamantyl groups would be expected to significantly influence its coordination behavior. While specific studies on the coordination chemistry of this particular ketazine are not prevalent, related adamantane-containing hydrazone ligands have been successfully used to synthesize metal complexes. For instance, adamantyl 2-pyridylhydrazone has been shown to form complexes with Cu(II), Co(II), Ni(II), and Zn(II). youtube.com These studies suggest that despite the steric hindrance, the nitrogen atoms of the adamantylidene hydrazone moiety can effectively coordinate to metal ions. The coordination of this compound would likely favor metal centers with specific geometric preferences that can accommodate the bulky adamantyl frameworks.
Influence of Steric Bulk from Adamantyl Groups on Reactivity
The most defining structural feature of this compound is the presence of two exceptionally bulky adamantyl groups. This steric hindrance profoundly impacts its reactivity. In general, bulky substituents are known to retard the rates of chemical reactions by impeding the approach of reagents to the reactive center. researchgate.netarkat-usa.org
The synthesis of this compound itself is a testament to the influence of the adamantyl groups. The condensation reaction between 2-adamantanone (B1666556) and hydrazine hydrate would likely require more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst) compared to the synthesis of ketazines from less hindered ketones. nih.gov
Studies of Reaction Intermediates and Transition States
Detailed experimental studies on the reaction intermediates and transition states specifically for reactions involving this compound are not extensively documented in the literature. However, insights can be drawn from computational studies on related systems and general mechanistic principles.
For the hydrolysis of ketazines, the mechanism is believed to proceed through a series of steps involving protonation of a nitrogen atom, followed by nucleophilic attack of water to form a carbinolamine intermediate. This intermediate then undergoes further transformations, leading to the cleavage of the C-N bond and eventual release of the ketone and hydrazine. The transition states for these steps would involve the approach of water to the protonated ketazine and the subsequent bond-breaking and bond-forming processes.
Computational studies on other adamantane-containing molecules have been used to understand their structure and reactivity. For instance, DFT calculations have been employed to study the conformations of adamantane-linked hydrazine-1-carbothioamides. nih.govmdpi.com Similar computational approaches could be applied to this compound to model its ground state geometry, the transition states for its reactions, and the stability of potential intermediates. Such studies would be invaluable in providing a more detailed picture of its chemical behavior at a molecular level.
Chemical Stability and Degradation Pathways
The chemical stability of this compound is expected to be relatively high, primarily due to the steric protection afforded by the adamantyl groups. Thermal decomposition is a potential degradation pathway for many organic compounds. youtube.comyoutube.com For ketazines, thermal decomposition can lead to the formation of various products, including nitriles and hydrocarbons, through complex radical pathways. The bulky adamantyl groups in this compound would likely increase its thermal stability by hindering the homolytic cleavage of bonds and subsequent radical propagation steps.
Under acidic conditions, the primary degradation pathway is expected to be hydrolysis, as discussed earlier, leading to 2-adamantanone and hydrazine. youtube.comwikipedia.org The rate of this degradation would be highly dependent on the acid concentration and temperature, though it is anticipated to be slower than for less sterically hindered ketazines.
In the absence of acidic or other reactive species, this compound is likely to be a stable compound under ambient conditions. Its degradation would likely require elevated temperatures or the presence of aggressive reagents.
Q & A
Advanced Research Question
- DFT calculations : Model HOMO-LUMO gaps to assess redox potential and charge-transfer behavior. The adamantane moiety’s electron-donating effects stabilize the hydrazone’s π-system, enhancing fluorescence in chemosensor applications .
- Molecular docking : Predict binding affinities to biological targets (e.g., viral proteases or bacterial enzymes), leveraging adamantane’s documented antiviral and antibacterial properties .
How can this compound be functionalized for advanced material or pharmacological applications?
Advanced Research Question
- Coordination chemistry : The hydrazone group acts as a bidentate ligand for transition metals (e.g., Cu²⁺), forming complexes with potential catalytic or antimicrobial activity .
- Derivatization : Introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) enhances electrophilicity for nucleophilic substitution reactions, enabling linkage to polymers or bioactive molecules .
What experimental challenges arise in analyzing contradictory bioactivity data for this compound derivatives?
Advanced Research Question
Discrepancies in biological assays (e.g., IC₅₀ values) may stem from:
- Stereochemical variability : Hydrazone E/Z isomerism alters binding modes to targets .
- Purity issues : Trace solvent residues (e.g., ethanol) or unreacted starting materials skew cytotoxicity results. HPLC or GC-MS validation is critical .
- Assay conditions : pH-dependent solubility or stability (e.g., hydrolysis in aqueous media) requires controlled environments (e.g., buffered DMSO solutions) .
What role does the adamantane moiety play in modulating the compound’s pharmacokinetic profile?
Advanced Research Question
Adamantane’s lipophilic cage structure enhances:
- Membrane permeability : Facilitates blood-brain barrier penetration, relevant for neurotherapeutic applications .
- Metabolic stability : Resistance to cytochrome P450 oxidation prolongs half-life compared to non-adamantane hydrazines .
- Toxicity : High lipophilicity may increase hepatotoxicity risks, necessitating structure-activity relationship (SAR) studies with hydrophilic substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
